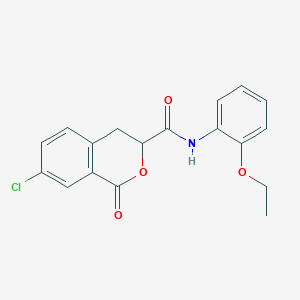

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

描述

7-Chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound featuring a 2-benzopyran core substituted with a chlorine atom at position 7 and an N-(2-ethoxyphenyl)carboxamide group at position 3. The compound’s molecular formula is tentatively assigned as C₁₈H₁₅ClNO₄ (molecular weight ≈ 344.78 g/mol), derived from structural comparisons with analogs .

属性

IUPAC Name |

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c1-2-23-15-6-4-3-5-14(15)20-17(21)16-9-11-7-8-12(19)10-13(11)18(22)24-16/h3-8,10,16H,2,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGHVESIRKDQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, with the CAS number 923140-08-3, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 345.8 g/mol

- Structure : The compound features a benzopyran core structure that is known for various biological activities, including anti-inflammatory and antioxidant effects.

Biological Activity Overview

The biological activity of 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been evaluated in various studies. Key areas of focus include:

1. Antioxidant Activity

Benzopyran derivatives are recognized for their antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

2. Anti-inflammatory Effects

Research has shown that benzopyran derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models.

3. Antihypertensive Properties

Some studies suggest that compounds related to benzopyrans exhibit antihypertensive effects by influencing vascular smooth muscle contraction and promoting vasodilation.

The mechanisms through which 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exerts its biological effects may involve:

- Modulation of Enzymatic Activity : Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : Direct interaction with reactive oxygen species (ROS).

Case Studies and Research Findings

相似化合物的比较

Comparative Analysis with Structural Analogs

The following table compares 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with two closely related compounds from recent literature:

Key Observations:

Lipophilicity Trends : The chlorine atom in the target compound increases its logP compared to the ethoxy- and methyl-substituted analogs, aligning with halogen-enhanced lipophilicity .

Key Findings and Implications

- Structural Influence on Solubility : The higher logSw (water solubility) of the dimethylphenyl analog (-3.3889) compared to the ethoxyphenyl analog (-3.5845) suggests that bulky alkyl groups marginally improve aqueous solubility despite similar logP values . The chlorine in the target compound may reduce solubility further, necessitating formulation optimization.

- Bioactivity Predictions : The polar surface area (~50 Ų) and hydrogen-bonding profile of the target compound align with analogs showing moderate membrane permeability, a critical factor for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。